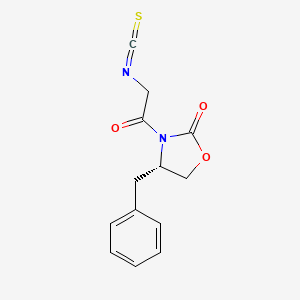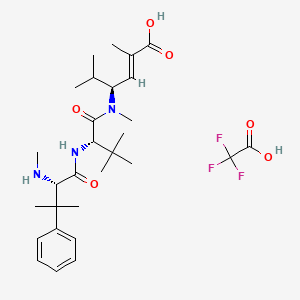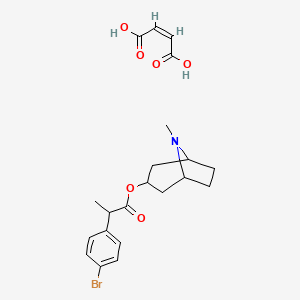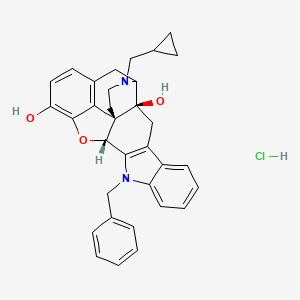
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an isothiocyanate group, an oxazolidinone ring, and a benzyl group, which contribute to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone typically involves the reaction of (4S)-benzyl-2-oxazolidinone with isothiocyanatoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and thiocarbamates.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and thiocarbamates.
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Scientific Research Applications
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
N-(Isothiocyanoacetyl)-2-oxazolidinone: Lacks the benzyl group, which may affect its reactivity and biological activity.
N-(Isothiocyanoacetyl)-benzyl-2-oxazolidinone: Similar structure but without the stereochemistry at the 4-position, which can influence its interactions with biological targets.
Uniqueness
N-(Isothiocyanoacetyl)-(4S)-benzyl-2-oxazolidinone is unique due to its combination of an isothiocyanate group, an oxazolidinone ring, and a benzyl group with specific stereochemistry
Properties
CAS No. |
104324-18-7 |
|---|---|
Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1139491.png)




